t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
Description
tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate is a bicyclic amine derivative characterized by a seven-membered ring system with two nitrogen atoms at positions 3 and 9, bridged in a [4.2.1] configuration. The tert-butyl carbamate group at position 3 enhances steric protection and modulates solubility, making it a versatile intermediate in pharmaceutical synthesis. This compound is synthesized via [3+2] cycloaddition strategies or multi-step Mannich reactions, as demonstrated in studies targeting nicotinic acetylcholine receptor (nAChR) ligands and anti-Parkinsonism agents . Its structural rigidity and pharmacophoric elements (e.g., nitrogen atoms, carbamate group) render it valuable in CNS drug development .
Properties
IUPAC Name |
tert-butyl (1R,6S)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(8-14)13-9/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPATFQNPHQQIG-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCC(C1)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CC[C@H](C1)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate typically involves the reaction of a diazabicyclo nonane derivative with tert-butyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. The diazabicyclo nonane core can interact with enzymes and receptors, modulating their activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Similar Diazabicyclo Compounds
The pharmacological and physicochemical properties of diazabicyclo compounds are highly dependent on their bicyclic frameworks. Key structural variations include:
Key Observations :
- The [4.2.1] system (target compound) offers intermediate rigidity, balancing conformational flexibility and steric constraints, ideal for nAChR binding .
- Smaller frameworks like [3.2.1] (e.g., diazabicyclo[3.2.1]octane) favor compact interactions with viral proteins .
- Unsaturated analogs (e.g., nonene derivatives) exhibit enhanced planarity, critical for renin active-site binding .
Insights :
Biological Activity
t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate is a bicyclic compound with the molecular formula and a molecular weight of 226.32 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties.
Chemical Structure
The compound features a diazabicyclo nonane core, which is significant for its biological interactions. The presence of the tert-butyl ester group enhances its stability and bioavailability, making it a suitable candidate for drug development.
Synthesis
The synthesis typically involves the reaction of a diazabicyclo nonane derivative with tert-butyl chloroformate under basic conditions. This method can be scaled for industrial production using automated reactors to optimize yield and purity .
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate enzymatic activity, which is crucial for its therapeutic potential .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antibiotic agent .
Antiviral Properties
In addition to its antibacterial effects, preliminary studies suggest that this compound may possess antiviral activity. This is particularly relevant in the context of developing new antiviral therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Antiviral |
| tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate | Similar structure | Varies in reactivity and applications |
| tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxamide | Contains amide group | Different chemical properties and activities |
This table illustrates how variations in the structure of related compounds can lead to differences in biological activity.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µM, indicating strong potential for therapeutic applications .
Investigation of Antiviral Activity
In another investigation focused on antiviral properties, the compound was tested against influenza virus strains. The findings suggested that it could inhibit viral replication effectively at concentrations ranging from 10 to 100 µM, showcasing its promise as a lead compound for antiviral drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
